4-(1-Propionylpiperidin-4-yl)benzoic acid is a compound that combines a benzoic acid moiety with a propionylpiperidine structure. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its unique structure allows for interactions with biological targets, making it a subject of research in drug development.
The compound can be synthesized through various chemical reactions involving piperidine derivatives and benzoic acid. Research studies and patents provide insights into its synthesis and applications, highlighting its relevance in pharmaceutical chemistry.
4-(1-Propionylpiperidin-4-yl)benzoic acid is classified as an aromatic carboxylic acid due to the presence of the benzoic acid functional group. It also contains a piperidine ring, which contributes to its classification as a nitrogen-containing heterocyclic compound.
The synthesis of 4-(1-Propionylpiperidin-4-yl)benzoic acid typically involves the acylation of piperidine derivatives. One common method includes the reaction of 4-aminopiperidine with propionyl chloride to form 1-propionylpiperidin-4-yl derivatives, which are then reacted with benzoic acid derivatives.
The molecular formula for 4-(1-Propionylpiperidin-4-yl)benzoic acid is C_{15}H_{19}N_{1}O_{2}. The structure features:
The compound's molecular weight is approximately 245.32 g/mol. The melting point ranges between 296°C and 298°C, indicating its stability at elevated temperatures.
The primary reactions involving 4-(1-Propionylpiperidin-4-yl)benzoic acid include:
The acylation typically requires basic conditions to facilitate the nucleophilic attack by the piperidine nitrogen on the carbonyl carbon of the acyl chloride. This reaction is sensitive to moisture and should be performed in anhydrous conditions for optimal yields.
The mechanism of action for compounds like 4-(1-Propionylpiperidin-4-yl)benzoic acid often involves interaction with specific biological targets, such as enzymes or receptors. The propionyl group enhances lipophilicity, facilitating membrane permeability.
Studies indicate that derivatives containing piperidine structures exhibit significant biological activity, potentially acting as inhibitors for various enzymes involved in disease pathways, including cancer and metabolic disorders.
4-(1-Propionylpiperidin-4-yl)benzoic acid has potential applications in:
4-(1-Propionylpiperidin-4-yl)benzoic acid represents a strategically engineered molecular scaffold designed to enhance soluble epoxide hydrolase (sEH) inhibition. sEH catalyzes the hydrolysis of anti-inflammatory epoxy fatty acids (EpFAs) like epoxyeicosatrienoic acids (EETs) to less active diols. Inhibitors preserve endogenous EpFAs, offering therapeutic potential for cardiovascular and neurological diseases [4]. The compound integrates three critical pharmacophoric elements:
Table 1: Structural Attributes of Key sEH Piperidine Inhibitors
Compound | Piperidine Modification | IC₅₀ (Human sEH) | Key Interactions |
---|---|---|---|
DCU (Dicyclohexylurea) | Unsubstituted urea | ~30 nM | Urea-Tyr381/Tyr465 H-bonds |
5a (Acetylpiperidine-urea) | N-Acetyl | 7.0 nM | Acetyl carbonyl-Gln382 H-bond |
5d (Trifluoroacetylurea) | N-Trifluoroacetyl | 1.1 nM | CF₃–Gln382 hydrophobic interaction |
Target Compound | N-Propionyl | Predicted ≤10 nM | Propionyl carbonyl-Gln382 H-bond |
The synthesis of 4-(1-propionylpiperidin-4-yl)benzoic acid employs sequential reductive amination, hydrazide formation, and amide coupling:
Step 1: Reductive Amination4-Piperidinemethanol reacts with methyl 4-formylbenzoate under Mild Conditions (NaBH₃CN, ZnCl₂, dry MeOH, 25°C) to yield methyl 4-(4-(hydroxymethyl)piperidin-1-yl)benzoate. ZnCl₂ catalyzes imine formation, while NaBH₃CN selectively reduces the intermediate without ester interference [3] [5].
Step 2: Hydrazide Formation & Acid HydrolysisThe ester undergoes hydrazinolysis (NH₂NH₂·H₂O, EtOH, reflux) to form 4-(4-(hydroxymethyl)piperidin-1-yl)benzohydrazide. Subsequent acid hydrolysis (HCl, H₂O) liberates 4-(piperidin-4-yl)benzoic acid hydrochloride—a key intermediate [3] [6].
Step 3: N-AcylationPropionyl chloride couples with the piperidine nitrogen of 4-(piperidin-4-yl)benzoic acid in dichloromethane (DCM) using N,N′-Dicyclohexylcarbodiimide (DCC) as a coupling agent. Triethylamine (TEA) acts as a base scavenger [2] [8].
Table 2: Synthetic Route to 4-(1-Propionylpiperidin-4-yl)benzoic Acid
Step | Reaction | Reagents/Conditions | Key Intermediate |
---|---|---|---|
1 | Reductive Amination | NaBH₃CN, ZnCl₂, MeOH, 25°C, 12 h | Methyl 4-(4-(hydroxymethyl)piperidin-1-yl)benzoate |
2 | Hydrazinolysis | NH₂NH₂·H₂O, EtOH, reflux, 4 h | 4-(4-(hydroxymethyl)piperidin-1-yl)benzohydrazide |
3 | Acid Hydrolysis | 6M HCl, H₂O, 100°C, 3 h | 4-(Piperidin-4-yl)benzoic acid hydrochloride |
4 | N-Acylation | Propionyl chloride, DCC, TEA, DCM, 0°C→RT | 4-(1-Propionylpiperidin-4-yl)benzoic acid |
Piperidine nitrogen protection is critical during benzoic acid derivatization:
Table 3: Protection/Deprotection Strategies for Piperidine Intermediates
Protecting Group | Installation Reagent | Deprotection Conditions | Compatibility Notes |
---|---|---|---|
Boc | (Boc)₂O, TEA, DCM | 4M HCl/dioxane, 25°C, 1 h | Stable to ester hydrolysis, Grignard reactions |
Cbz | Cbz-Cl, NaOH, H₂O/THF | 10% Pd/C, H₂, MeOH, 3 h | Incompatible with reducible groups (e.g., NO₂) |
HCl Salt | HCl (aq.) | Neutralization (NaHCO₃) | Directly usable in amide coupling |
Efficient amide/urea bond formation is vital for piperidine-based sEH inhibitors:
Table 4: Coupling Agent Efficiency for Piperidine Functionalization
Bond Type | Coupling Agent | By-Products | Yield Range | Key Advantages |
---|---|---|---|---|
Urea | CDI | Imidazole | 80–95% | Mild conditions; no insoluble by-products |
DCC | DCU (insoluble) | 70–88% | Low cost; broad solvent compatibility | |
Amide | DCC/HOBt | DCU | 85–92% | Suppresses racemization; high efficiency |
Propionyl Chloride | HCl (gaseous) | 90–95% | Atom-economical; rapid kinetics |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: